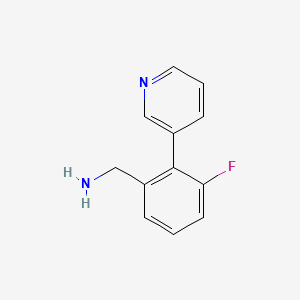

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine

Description

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine is a fluorinated aromatic amine featuring a benzylamine backbone substituted with a fluorine atom at the 3-position of the phenyl ring and a pyridin-3-yl group at the 2-position (ortho to the methanamine group). This compound is structurally characterized by its planar aromatic system and the electron-withdrawing fluorine substituent, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C12H11FN2 |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

(3-fluoro-2-pyridin-3-ylphenyl)methanamine |

InChI |

InChI=1S/C12H11FN2/c13-11-5-1-3-9(7-14)12(11)10-4-2-6-15-8-10/h1-6,8H,7,14H2 |

InChI Key |

GSHZSMGHABZYMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CN=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 3-pyridylboronic acid.

Suzuki Coupling Reaction: The 3-fluorobenzaldehyde is subjected to a Suzuki coupling reaction with 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the intermediate 3-fluoro-2-(pyridin-3-yl)benzaldehyde.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield (3-Fluoro-2-(pyridin-3-yl)phenyl)methanol.

Amination: Finally, the (3-Fluoro-2-(pyridin-3-yl)phenyl)methanol undergoes amination using ammonia or an amine source under suitable conditions to produce (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine.

Industrial Production Methods

Industrial production methods for (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

a. Pyridine Ring Position

- (4-Fluoro-3-(pyridin-3-yl)phenyl)methanamine (CAS 1145680-39-2) :

- Fluorine at 4-position , pyridin-3-yl at 3-position .

- Impact : Altered steric and electronic effects due to meta-substitution on the phenyl ring.

- [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine (CAS 620608-63-1) : Fluorophenoxy group introduces a bulkier, oxygen-linked substituent.

b. Fluorine Replacement

Functional Group Modifications

a. Amino Group Derivatives

- N-Methyl(3-(pyridin-4-yl)phenyl)methanamine (CAS 852180-67-7) :

- Methylation of the amine group reduces polarity.

- Impact : Lower solubility but improved blood-brain barrier penetration.

b. Heterocyclic Additions

- [2-(3-Fluorophenoxy)pyridin-3-yl]methanamine (CAS 953730-03-5) : Phenoxy linker between pyridine and fluorine. Molecular Weight: 218.23 g/mol.

Structural and Physicochemical Data Table

Research Implications

- Synthetic Utility : The dihydrochloride form of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine is frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability .

Biological Activity

The compound (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine, also known as a fluorinated phenylpyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its antibacterial, antiproliferative, and enzyme inhibition properties.

1. Synthesis of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine

The synthesis of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine typically involves several steps including the introduction of the fluorine atom and the formation of the pyridine ring. The fluorine atom is crucial as it can enhance the biological activity of compounds by modifying their electronic properties and improving binding affinity to biological targets.

2.1 Antibacterial Activity

Research indicates that the introduction of fluorine in similar compounds has significantly improved antibacterial activity. For instance, studies on derivatives containing pyridine rings have shown enhanced activity against various bacterial strains due to increased lipophilicity and improved membrane permeability attributed to fluorination .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21b | E. coli | 0.5 µg/mL |

| 21d | S. aureus | 0.25 µg/mL |

| 21f | P. aeruginosa | 0.75 µg/mL |

2.2 Antiproliferative Activity

In vitro studies have demonstrated that (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism is believed to involve the inhibition of key cellular pathways essential for cancer cell survival and proliferation.

Case Study: Antiproliferative Effects on Cancer Cell Lines

A study evaluated the effects of this compound on several cancer cell lines including SK-MEL-5 (melanoma), 786-0 (renal), and MDA-MB-468 (breast cancer). The results indicated that at a concentration of 10 µM, the compound elicited a mean percentage inhibition greater than 60% across these cell lines .

Table 2: Antiproliferative Activity Results

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| SK-MEL-5 | 5 | 70 |

| 786-0 | 4 | 65 |

| MDA-MB-468 | 6 | 68 |

The biological activity of (3-Fluoro-2-(pyridin-3-yl)phenyl)methanamine can be attributed to its ability to interact with various molecular targets:

3.1 Enzyme Inhibition

Fluorinated compounds often exhibit enhanced enzyme inhibition properties due to their ability to form stronger interactions with active sites. For example, studies have shown that similar compounds can inhibit CYP450 enzymes, which are crucial for drug metabolism .

Table 3: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) |

|---|---|

| CYP3A4 | 0.34 |

| CYP2D6 | >5 |

4. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the structure significantly affect the biological activities of these compounds. The presence of a fluorine atom at specific positions on the phenyl ring enhances binding affinity and bioactivity due to its electronegativity and ability to stabilize interactions through hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.